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Compound of Interest

Compound Name: 1-Cyclopentyl-4-methylbenzene

Cat. No.: B1600520

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-4-
methylbenzene

Introduction

1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is an aromatic
hydrocarbon featuring a toluene core substituted with a cyclopentyl group at the para position.
Its molecular structure combines the characteristics of both an alkyl-substituted benzene and a
cycloalkane, making it a subject of interest in organic synthesis and as a potential intermediate
in the development of more complex molecules.[1] This guide provides a comprehensive
overview of its core physicochemical properties, spectroscopic signature, synthesis, and safety
considerations, tailored for researchers and professionals in the chemical and pharmaceutical
sciences.

Compound Identification and Core Properties

Accurate identification is paramount in research and development. 1-Cyclopentyl-4-
methylbenzene is uniquely identified by its CAS Registry Number, molecular formula, and
structure. These fundamental identifiers are crucial for database searches, regulatory
compliance, and procurement.
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Property Value Source
IUPAC Name 1-cyclopentyl-4-methylbenzene  [2]

CAS Number 827-55-4 [2][3]
Molecular Formula Ci2H16 [2][3]
Molecular Weight 160.26 g/mol [2][3]

Canonical SMILES

CC1=CC=C(C=C1)C2CcCCC2 [2]

InChlKey

DXLNQBADBSYAHT-
UHFFFAOYSA-N

[2]

Physicochemical Characteristics

The physical properties of a compound dictate its behavior in various environments and

determine appropriate handling, separation, and purification techniques.

Property Value Notes Source
Boiling Point 239 °C At standard pressure. [3]
Density 0.947 £ 0.06 g/cm3 Predicted value. [3]
Typically a liquid at
Appearance Not specified ypicalyafa
room temperature.
Expected behavior for
a nonpolar
- ) hydrocarbon. Soluble
Solubility Insoluble in water , ,
in common organic
solvents like ether,
THF, and toluene.
] To prevent
Sealed in dry, Room o
Storage contamination and [31[5]
Temperature _
degradation.
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Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The
following sections detail the expected nuclear magnetic resonance (NMR) and other key
spectral features.

'H NMR Spectroscopy

Proton NMR (*H NMR) is essential for confirming the arrangement of hydrogen atoms in the
molecule. The spectrum of 1-Cyclopentyl-4-methylbenzene is characterized by distinct
signals corresponding to the aromatic, benzylic, cyclopentyl, and methyl protons.

The causality for the chemical shifts is rooted in the electronic environment of the protons. The
aromatic protons (6 ~7.1 ppm) are deshielded due to the ring current effect of the benzene ring.
The benzylic proton (methine proton on the cyclopentyl ring attached to the benzene) is shifted
downfield (6 ~2.95 ppm) due to its proximity to the electron-withdrawing aromatic system. The
methyl protons on the toluene moiety appear as a sharp singlet (6 ~2.31 ppm), a characteristic
shift for a methyl group attached to a benzene ring. The remaining cyclopentyl protons appear
as a series of multiplets in the upfield region (& ~1.5-2.1 ppm), typical for aliphatic
cycloalkanes.
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Chemical Shift Lo . .
Multiplicity Integration Assignment Source

(3) ppm
Aromatic protons

7.14 Doublet (d) 2H (ortho to [6]
cyclopentyl)
Aromatic protons

7.09 Doublet (d) 2H (meta to [6]

cyclopentyl)

] Benzylic methine
2.91-2.99 Multiplet (m) 1H [6]
proton (-CH-)

Methyl protons (-

231 Singlet (s 3H 6
glet (s) CHa) [6]
) Cyclopentyl
2.01-2.08 Multiplet (m) 2H [6]
protons
) Cyclopentyl
1.75-1.81 Multiplet (m) 2H [6]
protons
] Cyclopentyl
1.64-1.72 Multiplet (m) 2H [6]
protons
) Cyclopentyl
1.53-1.61 Multiplet (m) 2H [6]
protons

Data obtained in CDCIz at 400 MHz.

3C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. The aromatic region shows four
distinct signals due to the symmetry of the para-substituted ring. The ipso-carbons (C-1 and C-
4) have distinct shifts, with the carbon attached to the cyclopentyl group being significantly
downfield.
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Chemical Shift (8) ppm Assighment

~145.0 Aromatic C (ipso, attached to cyclopentyl)
~135.2 Aromatic C (ipso, attached to methyl)
~129.1 Aromatic CH (meta to cyclopentyl)
~126.9 Aromatic CH (ortho to cyclopentyl)

~45.5 Benzylic methine CH

~34.5 Cyclopentyl CHz

~25.5 Cyclopentyl CH:z

~21.1 Methyl CHs

Note: The provided search results contained 3C NMR data for a similar compound, 1-(1-
Methylhexyl)-4-methylbenzene, which has been used as a reference for typical chemical shifts.
[6] Precise shifts for the target molecule should be determined experimentally.

Mass Spectrometry

In mass spectrometry (electron ionization), 1-Cyclopentyl-4-methylbenzene would be
expected to show a molecular ion peak (M*) at m/z = 160. The fragmentation pattern would
likely involve the loss of alkyl fragments, with a prominent peak corresponding to the tropylium-
like ion (m/z = 105) formed by benzylic cleavage, a common fragmentation pathway for
alkylbenzenes.

Synthesis Methodology: Friedel-Crafts Alkylation

1-Cyclopentyl-4-methylbenzene is typically synthesized via a Friedel-Crafts alkylation
reaction.[7][8] This class of reaction is a cornerstone of organic chemistry for forming carbon-
carbon bonds on an aromatic ring.[9] The reaction proceeds via an electrophilic aromatic
substitution mechanism, where an alkylating agent is activated by a Lewis acid catalyst to
generate a carbocation or a polarized complex, which then attacks the electron-rich toluene
ring.

Reaction Principle
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The key to the Friedel-Crafts alkylation is the generation of a potent electrophile. A Lewis acid,
such as aluminum chloride (AICIs) or ferric chloride (FeCls), coordinates with an alkylating
agent (e.g., cyclopentyl bromide or cyclopentene).[8][10] This coordination polarizes the
carbon-halogen bond or protonates the alkene, leading to the formation of a cyclopentyl
carbocation. This electrophile is then attacked by the nucleophilic i-system of toluene. Due to
the electron-donating nature of the methyl group on toluene, substitution is directed primarily to
the ortho and para positions. Steric hindrance from the bulky cyclopentyl group favors
substitution at the less hindered para position, making 1-Cyclopentyl-4-methylbenzene the
major product.

Experimental Workflow Diagram
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Caption: Friedel-Crafts Alkylation workflow for synthesizing 1-Cyclopentyl-4-methylbenzene.
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Step-by-Step Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

e Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a reflux condenser with a drying tube (e.qg., filled with CaClz), and a
pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g.,
nitrogen or argon).

o Reagent Charging: Charge the flask with anhydrous aluminum chloride (AICls, ~1.1
equivalents) and a suitable dry solvent such as carbon disulfide (CSz) or dichloromethane
(CH2ClI2). Cool the mixture in an ice bath to 0-5 °C.

o Addition of Reactants: Add toluene (~1.0 equivalent) to the cooled suspension.
Subsequently, add cyclopentyl bromide (~1.0 equivalent) dropwise from the dropping funnel
over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice to
add the alkyl halide to the toluene-catalyst mixture minimizes side reactions like
polyalkylation.

o Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an
additional hour, then let it warm to room temperature and stir for 2-4 hours or until TLC
analysis indicates the consumption of the starting material.

e Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over
crushed ice containing a small amount of concentrated HCI. This step hydrolyzes the
aluminum chloride complex and neutralizes the catalyst.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with dilute HCI, water, saturated sodium bicarbonate solution, and
finally, brine.

e Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
MgSOa4 or Na2S0a4), filter, and concentrate the solvent using a rotary evaporator.

« Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 1-
Cyclopentyl-4-methylbenzene.
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Applications and Research Interest

As a substituted aromatic hydrocarbon, 1-Cyclopentyl-4-methylbenzene serves primarily as
an intermediate in organic synthesis.[1] Its structure is a potential building block in medicinal
chemistry for constructing larger molecules where the lipophilic cyclopentyl-toluene moiety can
be used to modulate properties such as solubility, binding affinity, and metabolic stability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-Cyclopentyl-4-methylbenzene
is not widely available, its handling should be guided by the safety profiles of similar alkylated
aromatic hydrocarbons like trimethylbenzene or sec-butylbenzene.[11][12][13]

e Hazard Statements (Anticipated): May be harmful if swallowed (H302), cause skin irritation
(H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
[14][15] It is a combustible liquid.

 Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[16]

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety
goggles with side shields, and a lab coat.[12]

o Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks,
and open flames. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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